molecular formula C14H20N2O2 B11170435 4-acetamido-N-(3-methylbutyl)benzamide

4-acetamido-N-(3-methylbutyl)benzamide

Cat. No.: B11170435
M. Wt: 248.32 g/mol
InChI Key: ZXPQWIAUWLQFHR-UHFFFAOYSA-N
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Description

4-acetamido-N-(3-methylbutyl)benzamide is a chemical compound known for its potential applications in various scientific fields. It is characterized by the presence of an acetamido group attached to a benzamide structure, with a 3-methylbutyl substituent. This compound is of interest due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(3-methylbutyl)benzamide typically involves the acylation of aniline derivatives. One common method includes the reaction of 4-acetamidobenzoyl chloride with 3-methylbutylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(3-methylbutyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-acetamido-N-(3-methylbutyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(3-methylbutyl)benzamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetamido-N-(3-methylbutyl)benzamide is unique due to its specific substituent groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research applications .

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

4-acetamido-N-(3-methylbutyl)benzamide

InChI

InChI=1S/C14H20N2O2/c1-10(2)8-9-15-14(18)12-4-6-13(7-5-12)16-11(3)17/h4-7,10H,8-9H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

ZXPQWIAUWLQFHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

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